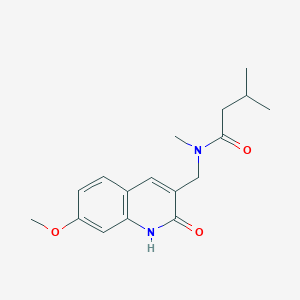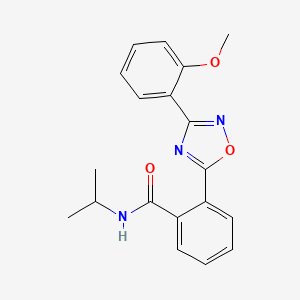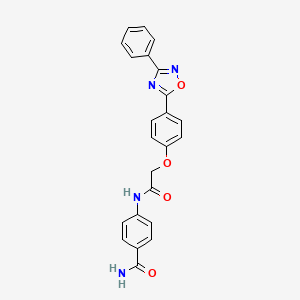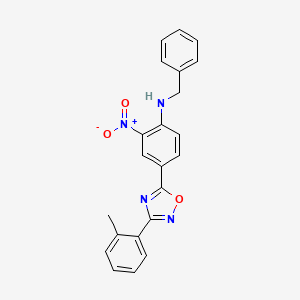
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound belongs to the family of oxadiazole derivatives and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on the application. In the case of antimicrobial activity, it has been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane. In the case of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, it has been shown to inhibit the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes.
Biochemical and physiological effects:
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential in various fields of research. It has shown promising results in antimicrobial, anticancer, and antioxidant studies. Additionally, it has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of fluorescent sensors using this compound. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.
Synthesemethoden
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods. One of the most common methods involves the reaction of o-tolyl hydrazine with 4-nitrobenzaldehyde to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with benzylamine and 4-nitroaniline to form N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Additionally, it has been studied for its potential use in the development of fluorescent sensors.
Eigenschaften
IUPAC Name |
N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-5-6-10-18(15)21-24-22(29-25-21)17-11-12-19(20(13-17)26(27)28)23-14-16-8-3-2-4-9-16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKLDFJHZXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

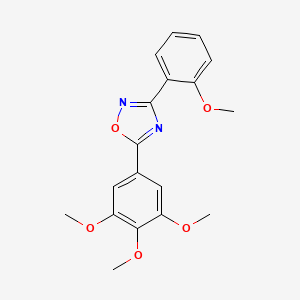




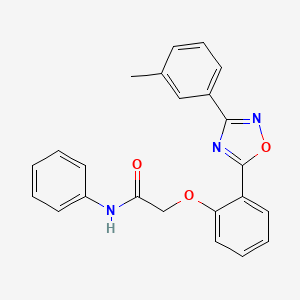
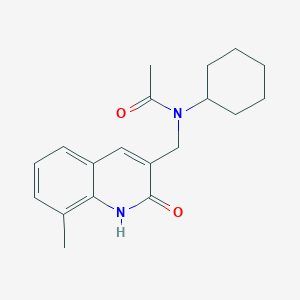
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
